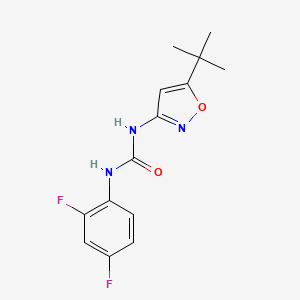
N-(5-tert-butyl-3-isoxazolyl)-N'-(2,4-difluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of urea derivatives, including N-(5-tert-butyl-3-isoxazolyl)-N'-(2,4-difluorophenyl)urea, typically involves reactions between isocyanates and amines or through the use of phosgene substitutes for safer and environmentally friendly processes. A notable method includes the coupling reaction of aminonitrones with isocyanides, dibromine, and water, forming N-acyl ureas in a one-pot, formally four-component hydrolytic reaction (Il’in et al., 2020).
Molecular Structure Analysis
The molecular structure of urea derivatives is often characterized using techniques such as X-ray crystallography, NMR, IR, and MS. These compounds can exhibit various structural features, including planar configurations due to intramolecular hydrogen bonds and intermolecular interactions such as π–π stacking. For instance, certain urea derivatives crystallize in specific space groups and display intramolecular N–H···O hydrogen bonding, contributing to their molecular stability and interactions (Song et al., 2008).
Chemical Reactions and Properties
Urea derivatives participate in a variety of chemical reactions, including gold(I)-catalyzed intramolecular hydroamination, forming imidazolidin-2-ones with excellent yield and diastereoselectivity (Li et al., 2011). These reactions are influenced by the substituents on the urea group, which can significantly affect the compound's reactivity and the formation of specific products.
Physical Properties Analysis
The physical properties of urea derivatives, including solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. These properties are often determined through crystallographic studies and contribute to the compound's application potential. For example, the crystal and molecular structure analysis provides insights into the compound's stability and intermolecular interactions, such as hydrogen bonding and Van der Waals forces (Chen et al., 2021).
Chemical Properties Analysis
The chemical properties of this compound and similar compounds, such as reactivity, chemical stability, and interaction with biological targets, are often explored through synthetic and computational chemistry studies. These studies help in understanding the mechanisms underlying their biological activities and potential applications in various fields (Bigi et al., 2000).
Propriétés
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O2/c1-14(2,3)11-7-12(19-21-11)18-13(20)17-10-5-4-8(15)6-9(10)16/h4-7H,1-3H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVSTMMEONNUHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49672378 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,7-trimethyl-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-indole](/img/structure/B5625509.png)
![N-methyl-N-(3-methylbutyl)-3-{[(3-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5625515.png)
![4-benzyl-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B5625523.png)
![4-{[3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}-1,4-oxazepane](/img/structure/B5625525.png)
![1'-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5625533.png)
![8-ethyl-3,3-dimethyl-6-{[2-(4-morpholinyl)ethyl]amino}-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5625539.png)

![methyl 3-{[4-(acetylamino)phenyl]sulfonyl}acrylate](/img/structure/B5625548.png)
![N-(3-acetylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5625557.png)
![2-ethyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-pyrimidinecarboxamide](/img/structure/B5625560.png)
![2-{1-(2-methylphenyl)-5-[2-(methylthio)ethyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5625563.png)
![N,2-dimethyl-N-{3-[(4-methylphenyl)thio]propyl}-5-(methylsulfonyl)pyrimidin-4-amine](/img/structure/B5625585.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]-N,N-dimethyl-1-(3-methylphenyl)-2-oxoethanamine](/img/structure/B5625591.png)
![2-(3-phenylpropyl)-8-D-threonyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5625603.png)